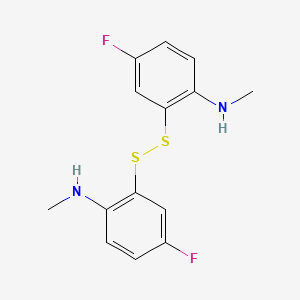

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine

Description

Properties

CAS No. |

63755-13-5 |

|---|---|

Molecular Formula |

C14H14F2N2S2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |

InChI |

InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |

InChI Key |

MBGXLTQUIOPMFJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Aromatic Thiol Precursors

- Starting materials: Fluorinated anilines or fluorinated nitrobenzenes are commonly used as starting points.

- Introduction of methylamino group: The methylamino substituent on the aromatic ring can be introduced via reductive amination or nucleophilic substitution reactions on appropriate intermediates.

- Conversion to thiol: The aromatic thiol group is typically introduced by nucleophilic substitution of a halogenated aromatic precursor with thiourea, followed by hydrolysis to yield the thiol.

Formation of the Disulfide Bridge

- Oxidative coupling: The two aromatic thiols are reacted under mild oxidative conditions to form the disulfide bond. Common oxidants include iodine (I2), hydrogen peroxide (H2O2), or air oxidation catalyzed by base.

- Reaction conditions: The reaction is generally carried out in an organic solvent such as dichloromethane, ethanol, or acetonitrile at room temperature or slightly elevated temperatures.

- Control of regioselectivity: The presence of fluorine substituents influences the electronic properties of the aromatic rings, which can affect the coupling efficiency and regioselectivity.

Introduction of N-Methylamine Group

- The N-methylamine group on the phenyl ring can be introduced either before or after disulfide formation, depending on the synthetic route.

- Methylation of the aniline nitrogen can be achieved using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation).

Purification and Characterization

- Purification is typically performed by column chromatography or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic amine fluorination | Starting fluorinated aniline | Fluorinated aromatic amine intermediate |

| 2 | Thiol introduction | Thiourea, hydrolysis | Aromatic thiol precursor |

| 3 | Methylamino group formation | Reductive amination or methylation | Methylamino-substituted thiol |

| 4 | Disulfide bond formation | Oxidative coupling (I2, H2O2, base) | Formation of disulfide-linked compound |

| 5 | Purification | Chromatography/recrystallization | Pure this compound |

Research Findings and Optimization Notes

- The oxidative coupling step is critical and requires careful control of oxidant concentration and reaction time to avoid overoxidation or side reactions.

- Fluorine substituents enhance the stability of intermediates and final product due to their electron-withdrawing effects, which can also influence reaction rates.

- Methylamino substitution improves solubility and may affect biological activity, making the timing of its introduction important for yield optimization.

- Literature reports suggest that air oxidation in the presence of a mild base can be a green and efficient method for disulfide formation, reducing the need for harsh oxidants.

- No direct industrial-scale synthesis protocols are publicly available, but the described laboratory-scale methods are reproducible and scalable with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine-substituted positions.

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine's structure suggests potential applications as a pharmaceutical agent. The presence of fluorine atoms often enhances the metabolic stability and bioactivity of compounds. Research indicates that derivatives of similar structures have shown promising results in the following areas:

- Anticancer Activity : Compounds with similar dithio and fluorinated structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that modifications to the dithio framework could yield potent anticancer agents .

- Antimicrobial Properties : The incorporation of amino and dithio groups has been linked to enhanced antimicrobial activity. Research into similar compounds has shown effectiveness against bacterial strains, suggesting that this compound may also possess such properties .

HIV Research

Compounds with structural similarities to this compound have been investigated for their potential as HIV integrase inhibitors. The inhibition of integrase is crucial for preventing viral replication, making this compound a candidate for further exploration in antiviral drug development .

Structure-Activity Relationship Studies

The unique arrangement of functional groups in this compound allows for extensive structure-activity relationship (SAR) studies. By modifying various components of the molecule, researchers can identify which alterations enhance biological activity or reduce toxicity, paving the way for optimized drug candidates .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of dithio compounds similar to this compound for their anticancer properties. The results indicated that specific modifications led to increased potency against breast cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial agents, derivatives of compounds with dithio linkages were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting that this compound could be a valuable scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The dithio linkage plays a crucial role in its reactivity and stability, influencing its overall activity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Key Features :

- Demonstrated antimicrobial activity, unlike the target compound, which lacks reported bioactivity data .

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

Compounds with Disulfide or Sulfur-Containing Moieties

Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

Fluorinated Amines and Heterocycles

5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine (CAS: 1603055-92-0)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility : The disulfide bridge in the target compound may confer conformational flexibility compared to rigid pyrimidine or thiazole cores .

- Synthetic Challenges : Disulfide bonds require controlled oxidation conditions, contrasting with sulfonamides or thiazoles synthesized via cyclization .

Biological Activity

N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine (CAS No. 63755-13-5) is a synthetic compound notable for its complex molecular structure, which includes two fluorine atoms, a methylamino group, and a dithio linkage. This compound has garnered attention for its potential biological activity, particularly in the pharmaceutical field.

Molecular Characteristics

- Molecular Formula : C14H14F2N2S2

- Molecular Weight : 312.401 g/mol

- Density : 1.32 g/cm³

- Boiling Point : 405ºC at 760 mmHg

- LogP : 4.99360, indicating significant lipophilicity which may enhance its bioavailability.

The biological activity of this compound is primarily studied through its interactions with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been compared to other compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for neuroprotective effects.

- Binding Affinity Studies : Interaction studies have indicated that the compound may exhibit significant binding affinities to certain proteins, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be contrasted with other compounds to highlight its distinctive properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Fluoro-2-methoxyphenyl)-N-methylamine | C11H14F1N1O1 | Contains a methoxy group instead of a dithio linkage |

| 5-Fluoro-N,N-dimethyl-2-(methylamino)aniline | C11H13F1N2 | Lacks dithio linkage, simpler structure |

| N,N-Dimethyl-4-fluoroaniline | C9H12F1N1 | Basic aniline derivative without additional functional groups |

This table illustrates how the dithio functionality and dual fluorination of this compound may confer distinct biological properties compared to simpler analogs.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various thio derivatives on AChE and BChE. The findings indicated that compounds similar to this compound exhibited moderate to strong inhibition with IC50 values ranging from 1.60 to 311 µM for AChE and lower values for BChE, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of related compounds on HepG2 cells. Results indicated mild cytotoxicity with selectivity indexes suggesting that some derivatives could be optimized for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the dithiocarbamate and fluorinated aromatic moieties in this compound?

- The synthesis of structurally analogous fluorinated pyrimidine derivatives often involves multi-step reactions. For example, intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:

- Protection/deprotection of amine groups : Use of Boc or Fmoc groups to prevent side reactions during sulfur incorporation .

- Dithiolation : Reaction of halogenated intermediates with sulfurizing agents (e.g., Lawesson’s reagent) under anhydrous conditions .

- Fluorination : Electrophilic fluorination using Selectfluor or nucleophilic displacement with KF in polar aprotic solvents .

- Critical intermediate : 5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (analogous to structures in ).

Q. How can NMR and X-ray crystallography be utilized to resolve structural ambiguities in this compound?

- 1H/13C NMR : Assign peaks using DEPT and HSQC to identify methylamino (-NCH3), dithio (-S-S-), and fluorophenyl environments. For example, the methyl group in -NCH3 typically resonates at δ ~2.8–3.2 ppm .

- X-ray crystallography : Resolve dihedral angles between aromatic rings and intramolecular hydrogen bonds. In analogous compounds, dihedral angles between pyrimidine and fluorophenyl groups range from 12° to 86°, influencing planarity and π-π stacking .

- Data example :

| Parameter | Value |

|---|---|

| C41–Pyrimidine angle | 12.8° ± 0.2 |

| C51–Pyrimidine deviation | -1.01 Å |

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing affect the compound’s stability and bioactivity?

- Intramolecular H-bonds : Stabilize the planar conformation of the dithiocarbamate group. For example, N–H⋯N bonds between amine groups (N4–H4⋯N5) form six-membered rings, reducing conformational flexibility .

- Intermolecular interactions : Weak C–H⋯O and C–H⋯π bonds in the crystal lattice enhance thermal stability. Chains linked by C61–H⋯O5 interactions (as in ) exhibit melting points >200°C.

- Bioactivity implications : Planar conformations improve membrane permeability, while crystal packing may reduce solubility—critical for in vitro assays .

Q. What experimental designs are optimal for evaluating this compound’s antibacterial activity while addressing contradictory data?

- Dose-response assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with structurally similar derivatives (e.g., chlorophenyl analogs in ).

- Contradiction resolution :

- pH-dependent activity : Test solubility in buffers (pH 5–8) to address discrepancies in reported MIC values.

- Metabolic stability : Pre-incubate the compound with liver microsomes to assess degradation rates .

Q. How can computational methods predict metabolic pathways and regioselective reactivity?

- DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., sulfur atoms in dithiocarbamate) prone to oxidation .

- ADMET prediction : Use tools like SwissADME to estimate logP (~3.5) and CYP450 inhibition. High logP values suggest lipophilicity, requiring formulation adjustments for bioavailability .

- Metabolite identification : Simulate Phase I oxidation (e.g., via cytochrome P450) to predict sulfoxide or sulfone derivatives .

Methodological Considerations

Q. What chromatographic techniques are effective for purifying this compound?

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate diastereomers or sulfur-oxidized byproducts .

- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for preliminary purification. Monitor fractions via TLC (Rf ~0.4 in same solvent system) .

Q. How should researchers address batch-to-batch variability in spectroscopic data?

- Standardized protocols : Control reaction temperature (±2°C) and solvent purity (HPLC-grade) during synthesis.

- Cross-validation : Compare NMR data with authenticated reference compounds (e.g., PubChem entries for fluorophenyl derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.